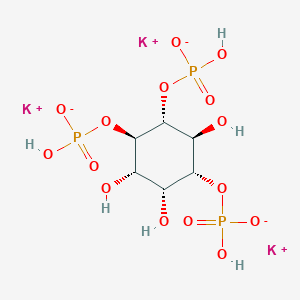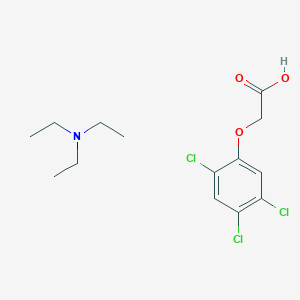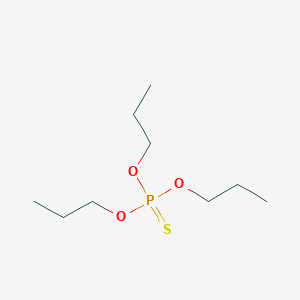
3-Bromo-5-fluoro-4-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves selective halogenation reactions, where the reactivity difference between halogens can be exploited. For instance, the paper on V-shaped fluorophores mentions the selective synthesis of compounds by exploiting the reactivity difference between iodo and bromo groups . Similarly, the synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine uses halogen dance reactions, which could be relevant for the synthesis of 3-Bromo-5-fluoro-4-iodotoluene .
Molecular Structure Analysis
The molecular structure of halogenated compounds is often investigated using various computational methods and spectroscopy. The paper on 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone discusses the use of Gaussian09 software for molecular optimization and vibrational frequency analysis . These techniques could be applied to 3-Bromo-5-fluoro-4-iodotoluene to understand its molecular structure.
Chemical Reactions Analysis
Halogenated aromatics can participate in various chemical reactions, including coupling reactions and substitutions. The synthesis of 4-Bromo-4',4"-dimethyltriphenylamine under microwave irradiation from 4-Iodotoluene is an example of a coupling reaction that could be relevant for the chemical reactions of 3-Bromo-5-fluoro-4-iodotoluene . Additionally, the halodeboronation of aryl boronic acids discussed in the synthesis of 2-bromo-3-fluorobenzonitrile could provide insights into potential reactions involving halogen exchange .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics can be influenced by the presence and position of the halogen atoms. The paper on V-shaped fluorophores discusses solid-state fluorescence and acid responsiveness, which could be properties to consider for 3-Bromo-5-fluoro-4-iodotoluene . The synthesis and structure of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene provide crystallographic data that could be compared with the expected properties of 3-Bromo-5-fluoro-4-iodotoluene .
Scientific Research Applications
Selective Ortho-Metalation and Electrophilic Reactions
Selective ortho-metalation of halogenated fluoroarenes, including compounds structurally related to 3-Bromo-5-fluoro-4-iodotoluene, has been achieved using the Knochel–Hauser base, demonstrating the compound's utility in synthetic chemistry. The magnesiated intermediate products obtained from these reactions can undergo further reactions with various electrophiles, leading to a wide range of products. This method was successfully applied to achieve Negishi coupling, showcasing the versatility of related compounds in organic synthesis (Baenziger et al., 2019).
Deiodinative Fluorination
In the context of halogen exchange reactions, the deiodinative fluorination of alkyl iodides using p-iodotoluene difluoride under mild conditions has been explored. This reaction selectively occurs at the iodine position, converting alkyl iodides to alkyl fluorides, indicating the potential use of 3-Bromo-5-fluoro-4-iodotoluene in synthesizing fluorinated compounds, which are of significant interest in pharmaceutical chemistry (Sawaguchi et al., 2001).
Catalytic Fluorination
Catalytic fluorination of dicarbonyl compounds with iodoarene catalysts in the presence of aqueous hydrofluoric acid and terminal oxidants like m-CPBA has been demonstrated. This process efficiently produces 2-fluoro-1,3-dicarbonyl compounds, indicating the role of iodoarene compounds, akin to 3-Bromo-5-fluoro-4-iodotoluene, in facilitating fluorination reactions (Kitamura et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated compounds like this often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
This involves the halogen atoms (bromine, fluorine, and iodine) on the compound forming weak, non-covalent interactions with suitable acceptor atoms on the target molecules .
Biochemical Pathways
Halogenated compounds are often involved in various biochemical reactions, including electrophilic aromatic substitution and free radical reactions .
Pharmacokinetics
The compound’s physical properties, such as its predicted boiling point of 2668° C at 760 mmHg and density of 21 g/mL, may influence its bioavailability .
Result of Action
Halogenated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-fluoro-4-iodotoluene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPXFWWYNQUHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266332 | |
| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000576-09-9 | |
| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoro-2-iodo-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)



